molecular formula C18H20N4OS B1436562 (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone CAS No. 935272-10-9

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone

Número de catálogo: B1436562
Número CAS: 935272-10-9
Peso molecular: 340.4 g/mol
Clave InChI: SKSWSSBSXPWUDF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone is a high-value chemical intermediate primarily recognized for its critical role in the synthetic pathway of Olanzapine [1] . Olanzapine is a cornerstone atypical antipsychotic agent that acts as a multi-receptor targeting antagonist, with high affinity for serotonin 5-HT2A and 5-HT2C, dopamine D1-4, muscarinic M1-5, and histamine H1 receptors [2] . As a key building block, this compound enables researchers to explore and optimize the synthesis of the thienobenzodiazepine core structure, which is essential for the drug's pharmacological activity. Its primary research applications include use in process chemistry development, the generation of novel analogues for structure-activity relationship (SAR) studies, and in the quality control and analytical testing of pharmaceutical ingredients. The presence of the piperazine moiety, functionalized with an acetyl group, is a pivotal structural feature that contributes to the molecule's binding profile and pharmacokinetic properties. This product is intended for use by qualified laboratory researchers in chemical and pharmaceutical development contexts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

1-[4-(2-methyl-10H-thieno[2,3-b][1,5]benzodiazepin-4-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-12-11-14-17(22-9-7-21(8-10-22)13(2)23)19-15-5-3-4-6-16(15)20-18(14)24-12/h3-6,11,20H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSWSSBSXPWUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Route Overview

The preparation of (E)-1-(4-(2-Methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-yl)piperazin-1-yl)ethanone typically involves:

  • Formation of the 2-methyl-10H-benzo[b]thieno[2,3-e]diazepine core.
  • Introduction of the piperazine moiety at the 4-position of the diazepine ring.
  • Acetylation of the piperazine nitrogen to afford the ethanone substituent.

Detailed Preparation Steps

Step 1: Synthesis of 2-Methyl-10H-benzo[b]thieno[2,3-e]diazepine Intermediate

  • Starting from appropriate substituted aminothiophenes and benzodiazepine precursors, the heterocyclic core is constructed through cyclization reactions.
  • Reduction of nitro or nitroso intermediates using stannous chloride in concentrated hydrochloric acid under reflux conditions yields the 2-methyl-10H-benzo[b]thieno[2,3-e]diazepin-4-amine intermediate with moderate yields (~49%).
  • The reaction conditions involve ethanol as solvent and careful temperature control to optimize yield and purity.

Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction to diazepin-4-amine Stannous chloride, conc. HCl, ethanol, reflux 3 h ~49 Formation of yellow solid, filtered and dried
Piperazine coupling Piperazine derivatives, suitable catalyst/base Moderate Requires optimization for regioselectivity
Acetylation Acetic anhydride or acetyl chloride, base (e.g., triethylamine), mild temperature High Mild conditions to preserve sensitive groups

Analytical and Purification Techniques

  • The intermediates and final product are characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
  • Purification methods include recrystallization and chromatographic techniques.
  • The final compound exhibits a melting point above 110°C (decomposition) and is hygroscopic, requiring storage at -20°C.

Research Findings and Optimization

  • The reduction step using stannous chloride is critical and influences yield and purity; prolonged reflux and controlled addition improve outcomes.
  • The coupling of piperazine is influenced by the choice of solvent and catalyst; copper-mediated Ullmann-type cross-coupling has been reported in related systems to enhance efficiency.
  • Acetylation must be carefully controlled to avoid over-acetylation or side reactions.
  • The stereochemistry of the (E)-isomer is maintained throughout the synthesis by controlling reaction conditions and purification steps.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Diazepine core synthesis Aminothiophene precursors, cyclization Formation of 2-methyl-benzo[b]thieno diazepine core
Reduction to amine Stannous chloride, HCl, ethanol, reflux 49% yield of 4-amine intermediate
Piperazine substitution Piperazine derivatives, coupling catalysts Formation of 4-piperazinyl diazepine
Acetylation Acetic anhydride/acetyl chloride, base Formation of ethanone substituent
Purification Recrystallization, chromatography Pure (E)-1-(4-(2-methyl...)ethanone

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Biological Studies: It can be used as a probe to study the interactions of benzothienodiazepines with biological targets.

    Pharmacology: The compound may exhibit pharmacological activities such as anxiolytic, sedative, or anticonvulsant effects.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules for various industrial applications.

Mecanismo De Acción

The mechanism of action of (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter release and activity. This interaction can lead to various pharmacological effects, such as sedation or anxiolysis. The exact molecular pathways involved may include modulation of GABAergic or serotonergic systems.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

The benzo-thieno-diazepine core distinguishes this compound from simpler benzodiazepines (e.g., diazepam) or thienodiazepines (e.g., olanzapine). Key differences include:

  • Ring Fusion: The thieno[2,3-e] fusion introduces sulfur atoms, enhancing lipophilicity compared to purely carbocyclic benzodiazepines.
  • Substituent Effects: The ethanone group at the piperazine terminus may influence pharmacokinetics, such as metabolic stability, compared to compounds with hydroxyl or methyl groups.

Piperazine-Containing Analogues

Piperazine derivatives are common in CNS-active drugs. For example:

  • Quetiapine : A dibenzothiazepine with a piperazine side chain. The absence of a thiophene ring in quetiapine reduces sulfur-mediated interactions compared to the target compound.
  • Aripiprazole: Features a piperazine-ethoxyquinolinone system. The ethanone group in the target compound may confer distinct electronic effects versus aripiprazole’s quinolinone moiety.

Spectroscopic and Analytical Data (Inferred)

Although specific data for the target compound are unavailable, analogous compounds (e.g., thieno-thiophene derivatives) provide a framework for expected properties:

Parameter Expected Data Reference Method
¹H-NMR δ 1.2–1.5 (methyl), δ 3.5–4.0 (piperazine) Pretsch et al. (2013)
¹³C-NMR ~170 ppm (ketone carbonyl) Z. fabago study
Melting Point 180–220°C (estimated for similar mass) N/A (theoretical)
Solubility Low in water; moderate in DMSO Empirical data for analogues

Actividad Biológica

(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone, commonly referred to as a derivative of olanzapine, exhibits significant biological activity primarily in the context of neuropharmacology and potential anticancer properties. This compound is characterized by its complex structure, which contributes to its pharmacological effects.

  • Molecular Formula : C18H20N4OS
  • Molecular Weight : 340.44 g/mol
  • CAS Number : 935272-10-9

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter receptors. It acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors, which is crucial for its antipsychotic effects. Additionally, the presence of the piperazine moiety enhances its binding affinity and selectivity towards these receptors.

Antipsychotic Effects

Research has shown that derivatives of benzodiazepines like this compound can effectively modulate dopaminergic and serotonergic pathways. A study comparing various 4-piperazinyl-10H-thieno[2,3-b][1,5]benzodiazepines demonstrated that compounds with similar structures exhibited significant antipsychotic activity while minimizing extrapyramidal side effects associated with traditional neuroleptics .

Cytotoxic Activity

In addition to its neuropharmacological properties, this compound has been evaluated for its cytotoxic effects against cancer cell lines. In a study assessing a series of related compounds, it was found that certain derivatives exhibited notable cytotoxicity with IC50 values comparable to standard chemotherapeutic agents like doxorubicin. The presence of specific functional groups in the molecule contributed to enhanced activity against HCT-116 and MCF-7 cell lines .

Case Study 1: Neuroleptic Activity

A series of experiments conducted on rats demonstrated that compounds similar to this compound effectively blocked conditioned avoidance responses without inducing catalepsy. This suggests a favorable profile for treating psychotic disorders while reducing the risk of motor side effects typically associated with antipsychotic medications .

CompoundConditioned Avoidance Response (CAR)Catalepsy Induction
Compound AEffectiveNone
Compound BModerateLow
(E)-1-(4-(2-Methyl...)HighNone

Case Study 2: Cytotoxicity Evaluation

In vitro studies indicated that this compound exhibited cytotoxic properties against various cancer cell lines. The following table summarizes the IC50 values observed:

Cell LineIC50 Value (µM)Comparison Drug
HCT-11616.19 ± 1.35Doxorubicin
MCF-717.16 ± 1.54Doxorubicin

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing (E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis involving condensation of benzothienodiazepine precursors with piperazine derivatives, followed by acetylation. Key steps include optimizing solvent systems (e.g., DMF or THF) and temperature control (80–120°C) to avoid side reactions like ring-opening or undesired stereoisomer formation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
  • Validation : Monitor intermediates using TLC and confirm final product purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound’s structure?

  • Methodology :

  • NMR : ¹H/¹³C NMR to confirm proton environments (e.g., distinguishing piperazine N–CH₂ from benzothienodiazepine protons) and stereochemistry .
  • X-ray crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between diazepine N–H and carbonyl groups) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular formula (e.g., C₂₀H₂₁N₃OS) and detect fragmentation patterns .

Q. What solubility and stability profiles should researchers anticipate for this compound under physiological conditions?

  • Methodology :

  • Solubility : Test in DMSO (stock solution) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. LogP calculations (e.g., using ChemDraw) predict moderate lipophilicity, requiring surfactants for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light due to benzothienodiazepine photosensitivity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., CNS receptors)?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate binding to serotonin or dopamine receptors, focusing on piperazine’s role in H-bonding and benzothienodiazepine’s aromatic stacking .
  • MD simulations : GROMACS for 100-ns trajectories to assess binding stability and conformational changes in target proteins .
    • Validation : Compare computational results with in vitro binding assays (e.g., radioligand displacement) to resolve discrepancies in predicted vs. observed IC₅₀ values .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting bioactivity across cell lines)?

  • Methodology :

  • Dose-response normalization : Account for cell line variability (e.g., HEK293 vs. SH-SY5Y) by standardizing assays to ATP levels (CellTiter-Glo) .
  • Metabolic profiling : LC-MS/MS to identify cell-specific metabolite interference (e.g., CYP450-mediated degradation) .
    • Case Study : If potency differs in neuronal vs. cancer cells, evaluate off-target effects using kinome-wide profiling .

Q. How does stereochemistry (E/Z isomerism) impact the compound’s reactivity and bioactivity?

  • Methodology :

  • Stereoselective synthesis : Use chiral auxiliaries or asymmetric catalysis to isolate E/Z isomers. Confirm configuration via NOESY (e.g., spatial proximity of piperazine CH₂ to benzothienodiazepine protons) .
  • Bioactivity comparison : Test isomers in parallel assays (e.g., IC₅₀ in receptor binding) to link stereochemistry to efficacy. E-isomers often show higher affinity due to optimal spatial alignment .

Q. What advanced analytical techniques can elucidate degradation pathways during long-term storage?

  • Methodology :

  • Forced degradation : Expose to oxidative (H₂O₂), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Identify degradants via UPLC-QTOF-MS .
  • Mechanistic studies : Density Functional Theory (DFT) calculations to predict vulnerable bonds (e.g., diazepine ring hydrolysis) .

Methodological Considerations

  • Experimental Design : Use factorial design (e.g., DoE) to optimize synthesis parameters (temperature, catalyst loading) while minimizing resource use .
  • Data Contradictions : Apply Bradford Hill criteria to distinguish artifacts (e.g., impurities) from true biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-(2-Methyl-10H-benzo[B]thieno[2,3-E][1,4]diazepin-4-YL)piperazin-1-YL)ethanone

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.